An In-depth Technical Guide to 1-methyl-5-nitro-1H-imidazole-2-carbonitrile (CAS 1615-42-5)
An In-depth Technical Guide to 1-methyl-5-nitro-1H-imidazole-2-carbonitrile (CAS 1615-42-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methyl-5-nitro-1H-imidazole-2-carbonitrile, a heterocyclic compound of significant interest within the broader class of 5-nitroimidazoles. While this specific molecule is not as extensively documented as its close analogs like metronidazole, its structure, featuring a bio-reducible nitro group and an electron-withdrawing cyano group, suggests a strong potential for applications in medicinal chemistry, particularly as an antimicrobial agent or a hypoxic cell radiosensitizer. This document synthesizes available information on its physicochemical properties, outlines a logical synthetic pathway based on established chemical principles, and discusses its probable mechanism of action and potential biological activities by drawing parallels with well-studied 5-nitroimidazoles. Furthermore, this guide presents a framework for its characterization and delineates crucial safety and handling protocols.
Introduction: The Significance of the 5-Nitroimidazole Scaffold
The 5-nitroimidazole core is a cornerstone in the development of therapeutics against anaerobic bacteria and protozoa.[1][2] The journey of this scaffold began with the discovery of azomycin (2-nitroimidazole) and was solidified with the synthesis of metronidazole, a landmark drug for treating anaerobic infections.[2] The efficacy of these compounds is intrinsically linked to the 5-nitro group, which, under the hypoxic or anaerobic conditions prevalent in target organisms or tumor microenvironments, undergoes bioreduction to generate cytotoxic nitroso and hydroxylamine radical anions.[3] These reactive species subsequently induce damage to cellular macromolecules, including DNA, leading to cell death.[4]
The introduction of a carbonitrile (cyano) group at the 2-position of the 1-methyl-5-nitroimidazole ring, as seen in the topic compound, is a strategic chemical modification. The electron-withdrawing nature of the cyano group can modulate the electron affinity of the nitro group, potentially influencing its reduction potential and, consequently, its biological activity and selectivity. This guide delves into the specifics of this intriguing molecule.
Physicochemical Properties
A clear understanding of the physicochemical properties of 1-methyl-5-nitro-1H-imidazole-2-carbonitrile is fundamental for its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 1615-42-5 | [5][6] |
| Molecular Formula | C₅H₄N₄O₂ | [5] |
| Molecular Weight | 152.11 g/mol | [5] |
| Appearance | Likely a crystalline solid | General knowledge of similar compounds |
| Purity | Typically ≥96% | [6] |
| Storage | Sealed in a dry environment at room temperature | [5] |
| SMILES | CN1C(=NC=C1[O-])C#N | [6] |
Synthesis and Characterization
Proposed Synthetic Pathway
A likely synthetic precursor is 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde. The conversion of the aldehyde to the nitrile can be achieved through a two-step process involving the formation of an aldoxime followed by dehydration.
Caption: Proposed synthesis of 1-methyl-5-nitro-1H-imidazole-2-carbonitrile.
Experimental Protocol (Hypothetical)
The following protocol is a conceptualization based on standard organic chemistry techniques for similar transformations.
Step 1: Synthesis of 1-methyl-5-nitro-1H-imidazole-2-carboxaldehyde oxime
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To a solution of 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde in a suitable solvent such as ethanol or pyridine, add an equimolar amount of hydroxylamine hydrochloride.
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If necessary, add a base like sodium acetate or pyridine to neutralize the liberated HCl.
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Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation with water and subsequent filtration.
Step 2: Dehydration to 1-methyl-5-nitro-1H-imidazole-2-carbonitrile
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Suspend the dried oxime from Step 1 in an inert solvent like dichloromethane or toluene.
-
Slowly add a dehydrating agent such as thionyl chloride, acetic anhydride, or phosphorus pentoxide, while maintaining the temperature, likely at 0°C to room temperature.
-
Stir the reaction until TLC indicates the complete consumption of the starting material.
-
Carefully quench the reaction with water or a saturated sodium bicarbonate solution.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
Characterization
The synthesized compound should be thoroughly characterized using modern analytical techniques to confirm its identity and purity.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (around 3.8-4.0 ppm) and a singlet for the imidazole ring proton.
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¹³C NMR: The carbon NMR would display signals for the methyl carbon, the imidazole ring carbons, and the nitrile carbon.
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (152.11 g/mol ).
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Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretching vibration would be expected in the range of 2220-2260 cm⁻¹.
Mechanism of Action and Biological Activities
The biological activity of 1-methyl-5-nitro-1H-imidazole-2-carbonitrile is predicted to stem from its 5-nitroimidazole core.
General Mechanism of Action of 5-Nitroimidazoles
Caption: General mechanism of action for 5-nitroimidazole prodrugs.
Under anaerobic conditions, the nitro group is reduced by nitroreductases to form highly reactive nitro radical anions. These radicals can then interact with and damage critical cellular components like DNA, leading to cell death.[3]
Potential Antimicrobial Activity
Derivatives of 5-nitroimidazoles are potent against a range of anaerobic bacteria and protozoa.[4][7] It is highly probable that 1-methyl-5-nitro-1H-imidazole-2-carbonitrile will exhibit similar antimicrobial properties. The cyano group may influence the compound's lipophilicity and its ability to penetrate microbial cell walls, potentially modulating its spectrum of activity and potency.
Potential as a Hypoxic Cell Radiosensitizer
Hypoxic tumor cells are a significant challenge in radiotherapy as they are more resistant to radiation-induced damage. 2-nitroimidazoles have been investigated as radiosensitizers because their electron-affinic nature can "mimic" oxygen in fixing radiation-induced DNA damage in hypoxic cells.[8][9][10] Although the title compound is a 5-nitroimidazole, this class of compounds has also shown radiosensitizing effects. The presence of the electron-withdrawing cyano group could enhance the electron affinity of the molecule, making it a candidate for investigation as a radiosensitizer.
Applications in Research and Drug Development
1-methyl-5-nitro-1H-imidazole-2-carbonitrile serves as a valuable scaffold for further chemical modifications. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for the synthesis of a library of derivatives with potentially enhanced biological activities. Its primary applications in research would likely be in the following areas:
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Antimicrobial Drug Discovery: As a lead compound for the development of new antibiotics or antiprotozoal agents, particularly against drug-resistant strains.
-
Oncology Research: As a potential hypoxic cell radiosensitizer to improve the efficacy of cancer radiotherapy.
-
Chemical Biology: As a tool compound to probe the mechanisms of nitroreductase enzymes in various organisms.
Safety, Handling, and Toxicology
While specific toxicological data for 1-methyl-5-nitro-1H-imidazole-2-carbonitrile is limited, the general class of nitroimidazoles necessitates careful handling.
| Hazard Category | Recommendations |
| Acute Toxicity | Handle with care, avoiding ingestion, inhalation, and skin contact. |
| Skin/Eye Irritation | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. |
| Mutagenicity | Some nitroimidazoles have shown mutagenic potential; handle as a potential mutagen. |
| Handling | Use in a well-ventilated area or a chemical fume hood. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
Conclusion
1-methyl-5-nitro-1H-imidazole-2-carbonitrile is a compound with significant untapped potential in the field of medicinal chemistry. Its structural features, combining the well-established bioactivity of the 5-nitroimidazole core with the modulating influence of a 2-cyano group, make it a compelling target for further investigation. While a comprehensive body of literature on this specific molecule is yet to be established, this guide provides a solid foundation for researchers by outlining its properties, a plausible synthetic route, and its likely mechanisms of action. Future studies focusing on its synthesis, biological evaluation, and toxicological profiling are warranted to fully elucidate its therapeutic potential.
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